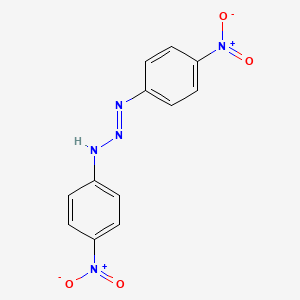
(1e)-1,3-Bis(4-nitrophenyl)triaz-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1e)-1,3-Bis(4-nitrophenyl)triaz-1-ene is an organic compound that belongs to the class of triazenes Triazenes are characterized by the presence of a diazoamino group (–N=NN–) and are known for their interesting structural, biological, pharmacological, and reactivity features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1e)-1,3-Bis(4-nitrophenyl)triaz-1-ene typically involves the reaction of 4-nitroaniline with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt. This intermediate is then reacted with another equivalent of 4-nitroaniline under basic conditions to yield the desired triazene compound. The reaction conditions often include maintaining a low temperature to stabilize the diazonium salt and using a solvent such as acetonitrile or water.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise control of reaction conditions, and purification processes such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1e)-1,3-Bis(4-nitrophenyl)triaz-1-ene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted triazenes with various functional groups.
Scientific Research Applications
(1e)-1,3-Bis(4-nitrophenyl)triaz-1-ene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including anti-tumor properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1e)-1,3-Bis(4-nitrophenyl)triaz-1-ene involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. The pathways involved may include the inhibition of enzyme activity or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyltriazene: Similar structure but lacks the nitro groups.
1-(4-Methylphenyl)-3-(2-(trifluoromethyl)phenyl)triaz-1-ene: Contains different substituents on the phenyl rings.
Uniqueness
(1e)-1,3-Bis(4-nitrophenyl)triaz-1-ene is unique due to the presence of two nitro groups, which impart distinct chemical and biological properties
Properties
CAS No. |
2623-51-0 |
|---|---|
Molecular Formula |
C12H9N5O4 |
Molecular Weight |
287.23 g/mol |
IUPAC Name |
4-nitro-N-[(4-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C12H9N5O4/c18-16(19)11-5-1-9(2-6-11)13-15-14-10-3-7-12(8-4-10)17(20)21/h1-8H,(H,13,14) |
InChI Key |
ARZXRNWGDUQLMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NN=NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




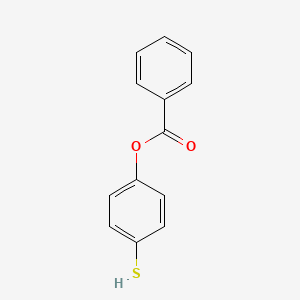

![5-[Bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14738757.png)
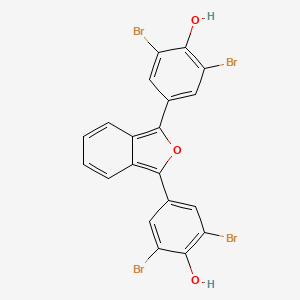
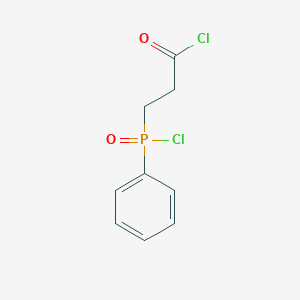
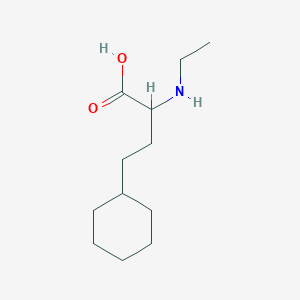
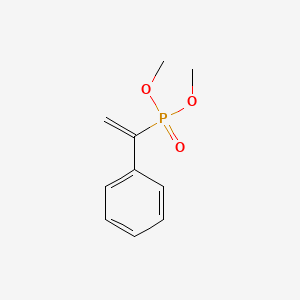
![1-{[(Morpholin-4-yl)sulfanyl]carbonothioyl}azepane](/img/structure/B14738805.png)


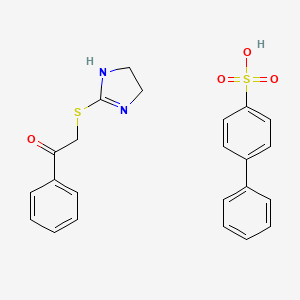
![2-[2-(Carboxymethyloxy)-3-propan-2-ylphenoxy]acetic acid](/img/structure/B14738829.png)
